Stilonium

Description

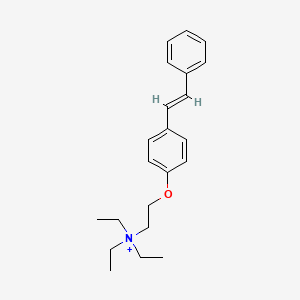

Structure

2D Structure

3D Structure

Properties

CAS No. |

778527-06-3 |

|---|---|

Molecular Formula |

C22H30NO+ |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium |

InChI |

InChI=1S/C22H30NO/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20/h7-17H,4-6,18-19H2,1-3H3/q+1/b13-12+ |

InChI Key |

YIMFXBPXUPTIEJ-OUKQBFOZSA-N |

SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Other CAS No. |

778527-06-3 |

Synonyms |

MG 624 MG-624 MG624 triethyl-(beta-4-stilbenoxyethyl)ammonium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Stilonium

Established Synthetic Routes for Stilonium Core Structure

The synthesis of the this compound core structure, specifically the trans isomer of N,N,N-triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanammonium iodide, has been achieved through multi-step pathways involving palladium-catalyzed cross-coupling and hydroalumination reactions. tandfonline.comnu.edu.sanu.edu.samdpi.com

Multi-Step Synthesis Pathways and Yield Optimization Strategies

An established synthetic route for this compound iodide involves the preparation of the stilbene (B7821643) core followed by the introduction of the quaternary ammonium (B1175870) group. One reported method proceeds via the hydroalumination of a trimethylsilylalkyne, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl bromide. nu.edu.sanu.edu.samdpi.com

A detailed procedure describes the treatment of a trimethylsilylalkyne (either trimethylsilylacetylene (B32187) or 1-(trimethylsilyl)-2-phenylacetylene) with diisobutylaluminium hydride in refluxing ether. nu.edu.sa This step yields the corresponding vinylalane. The vinylalane solution is then subjected to a palladium-catalyzed cross-coupling reaction with an aryl bromide, such as 4-[2-(diethylamino)ethoxy]phenyl bromide or bromobenzene, in the presence of a catalytic amount of tetrakis-(triphenylphosphine)palladium in dry tetrahydrofuran (B95107). nu.edu.sanu.edu.samdpi.com This coupling forms the stilbene derivative with a trimethylsilyl (B98337) group.

Subsequently, protodesilylation with hydroiodic acid is performed to remove the trimethylsilyl group. nu.edu.sa The resulting desilylated olefin is then treated with ethyl iodide in refluxing tetrahydrofuran for 1 hour to form the desired quaternary ammonium iodide salt, this compound iodide. nu.edu.samdpi.com

Another variation of this route involves the palladium-catalyzed cross-coupling of phenylacetylide (generated from phenylacetylene (B144264) and n-butyllithium followed by treatment with anhydrous zinc chloride) with 4-[2-(diethylamino)ethoxy]phenyl bromide. nu.edu.samdpi.com This coupling yields an alkyne intermediate. This alkyne is then transformed into the olefin via hydroalumination with diisobutylaluminum hydride in refluxing benzene, followed by treatment with water. nu.edu.samdpi.com The resulting intermediate is then treated with ethyl iodide in refluxing tetrahydrofuran to obtain this compound iodide. nu.edu.samdpi.com

Stereochemical Control in this compound Synthesis

The reported synthetic routes for this compound iodide specifically describe the formation of the trans isomer of the stilbene core. nu.edu.sa The palladium-catalyzed cross-coupling reactions employed in these syntheses, particularly the coupling of vinylalanes with aryl halides, are known to favor the formation of trans olefins under appropriate conditions. nu.edu.sa

The stereochemical outcome appears to be controlled by the nature of the coupling reaction and the precursors used. No specific details on methods to control or synthesize the cis isomer of this compound are available in the provided search results focusing on this compound synthesis.

Green Chemistry Approaches to this compound Synthesis

Information specifically detailing green chemistry approaches applied to the synthesis of this compound or its direct precursors is not available within the scope of the provided search results. Discussions on green chemistry in the context of chemical synthesis often involve the use of environmentally friendly solvents, catalysts, and processes that minimize waste generation. rsc.orgwikipedia.orgresearchgate.netevitachem.comrsc.orgrsc.orgresearchgate.net While palladium catalysis is mentioned nu.edu.sanu.edu.samdpi.com, a comprehensive analysis of the environmental impact and potential green modifications of the this compound synthesis is not present.

Design and Synthesis of this compound Derivatives for Research Probes

The design and synthesis of derivatives of a lead compound like this compound are crucial for developing research probes with tailored properties, such as improved potency, selectivity, or the ability to track their biological interactions. This process often involves systematic structural modifications to understand the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). nih.govnih.govfrontiersin.orgresearchgate.net

This compound is known to act as a selective antagonist for the α7 nAChR. medchemexpress.comnih.govrsc.org Understanding the specific interactions between this compound and the α7 nAChR binding site is key to designing derivatives with altered or enhanced receptor specificity. While detailed structure-guided design studies specifically on this compound were not found in the provided results, this approach generally involves utilizing structural information of the receptor (if available, such as from crystallography or modeling) and the ligand to inform modifications to the ligand structure. wikipedia.org By systematically altering different parts of the this compound molecule – the stilbene core, the linker, or the quaternary ammonium headgroup – researchers can probe the contributions of these moieties to binding affinity and selectivity for the α7 nAChR over other nicotinic receptor subtypes. nih.govfrontiersin.org This iterative process of design, synthesis, and biological evaluation helps to elucidate the pharmacophore of this compound and guide the development of highly specific research probes.

To investigate the biological mechanisms of action, distribution, and metabolism of this compound, the synthesis of labeled versions of the compound is often necessary. Labeling typically involves incorporating isotopes such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. These labeled compounds can be used in various studies, including radioligand binding assays rsc.orgmdpi.com, autoradiography, and pharmacokinetic studies.

Specific methods for synthesizing labeled this compound compounds were not detailed in the provided search results. However, general strategies for synthesizing labeled organic molecules often involve incorporating the isotope during a key synthetic step. For instance, a labeled precursor molecule containing the desired isotope might be used in the formation of the stilbene core or in the synthesis of the quaternary ammonium group. The position of the label is carefully chosen to ensure metabolic stability and to provide meaningful data in the planned research studies. The synthesis of radioiodinated compounds, including aryl iodides, is a known technique, although direct application to this compound iodide labeling was not found. nih.govmdpi.comnih.govfrontiersin.org

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. researchgate.net This approach can be particularly useful for synthesizing complex molecules or for introducing specific functional groups with high stereoselectivity. While no specific examples of chemoenzymatic synthesis applied to this compound or its direct analogues were found in the search results, chemoenzymatic methods have been successfully applied to the synthesis of other stilbene derivatives and various other complex molecules and analogues, such as nucleoside analogues researchgate.net and glycan analogues.

Applying chemoenzymatic strategies to this compound analogue synthesis could involve using enzymes to catalyze specific steps, such as the formation of the ether linkage, modifications to the stilbene core, or the introduction of chiral centers if desired. This could potentially offer more environmentally friendly routes, access to novel structural diversity, and improved control over stereochemistry compared to purely chemical methods. The modular nature of chemoenzymatic synthesis can also facilitate the creation of libraries of this compound analogues for high-throughput screening in research.

Compound Information

| Compound Name | PubChem CID |

| This compound iodide | 6433339 |

| This compound (cation) | 5824382 |

Research Findings: Receptor Binding

Research has characterized this compound iodide as a selective antagonist for the neuronal α7 nAChR. medchemexpress.comnih.govrsc.org Binding studies have provided quantitative data on its affinity for the α7 receptor compared to other nicotinic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Source |

| α7 nAChR | 106 nM | medchemexpress.comnih.govrsc.org |

| α4β2 nAChR | 84 μM | nih.govrsc.org |

This data indicates that this compound iodide exhibits significantly higher affinity for the α7 nAChR compared to the α4β2 subtype, supporting its classification as a selective α7 antagonist for research applications.

Advanced Structural Elucidation and Conformational Analysis of Stilonium

High-Resolution Spectroscopic Characterization of Stilonium and Analogues

High-resolution spectroscopic methods provide detailed information about the molecular structure, bonding, and dynamics of compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide connectivity information between atoms, allowing for the assignment of signals and the complete determination of molecular structure. This compound has been mentioned in the context of structural determination using NMR. univie.ac.atescholarship.org

While specific multi-dimensional NMR data for this compound is not detailed in the provided sources, the general application of this technique involves analyzing the interactions between nuclear spins to map the carbon-hydrogen framework and identify functional groups. Different NMR active nuclei, such as ¹H, ¹³C, and others like ²⁹Si or ³¹P, can be probed depending on the compound's composition. hmdb.caresearchgate.nethuji.ac.il Solid-state NMR can also provide information about local bonding and morphology in crystalline materials, complementing X-ray diffraction. wustl.edu

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragment Analysis

Mass Spectrometry (MS) techniques are used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Advanced techniques like High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the determination of the elemental formula. Tandem Mass Spectrometry (MS/MS) involves fragmenting ions and analyzing the resulting fragments, which helps in elucidating the molecular structure and identifying substructures. This compound has been studied using mass spectrometry. escholarship.org

Predicted Collision Cross Section (CCS) values for the this compound cation (PubChem CID 5824382) have been reported, which can be useful in identification and structural characterization when coupled with ion mobility-mass spectrometry. uni.lu These values are calculated based on the compound's structure and can be compared to experimental data.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 325.24001 | 182.0 |

| [M+Na]⁺ | 347.22195 | 197.5 |

| [M+NH₄]⁺ | 342.26655 | 191.6 |

| [M+K]⁺ | 363.19589 | 188.0 |

| [M-H]⁻ | 323.22545 | 189.2 |

| [M+Na-2H]⁻ | 345.20740 | 192.3 |

| [M]⁺ | 324.23218 | 186.9 |

| [M]⁻ | 324.23328 | 186.9 |

Predicted Collision Cross Section (CCS) values for this compound cation (CID 5824382) uni.lu.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Insight

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing a unique spectral fingerprint that can be used for identification and to gain insight into molecular conformation and bonding. gatewayanalytical.comthermofisher.commt.com FT-IR measures the absorption of infrared light at specific frequencies corresponding to bond vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. gatewayanalytical.commt.com These techniques are complementary, as different functional groups and molecular symmetries may be more active in one than the other. thermofisher.commt.comspectroscopyonline.com

While specific FT-IR or Raman spectra for this compound are not available in the provided sources, these methods would typically be used to identify key functional groups (e.g., C=C stretches in the stilbene (B7821643) moiety, C-N stretches in the quaternary ammonium) and potentially differentiate between different solid forms or study interactions with other molecules by observing shifts in vibrational frequencies. mt.comthermofisher.com

X-ray Crystallography of this compound and this compound-Ligand Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds, providing precise information about bond lengths, bond angles, and molecular conformation in the solid state. wikipedia.orglibretexts.org It can also reveal how molecules pack in the crystal lattice and the nature of intermolecular interactions. This compound has been investigated using X-ray crystallography. univie.ac.atescholarship.org

Crystal Growth Methodologies for this compound

Growing high-quality single crystals is a prerequisite for X-ray crystallography. Various methodologies exist for crystal growth, depending on the properties of the compound, such as solubility and melting point. These methods can include slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. A patent mentions this compound iodide in the context of preparing mixed phase co-crystals, where co-crystallization has been used for structural characterization of macromolecules. justia.com While this refers to co-crystals involving macromolecules, the underlying principles of crystallization aim to achieve an ordered arrangement of molecules necessary for diffraction. Specific details on the crystal growth methodology used for this compound itself are not provided in the available snippets.

Analysis of this compound Crystal Packing and Intermolecular Interactions

Once a suitable crystal is obtained, X-ray diffraction data is collected and processed to produce an electron density map, from which the atomic positions are determined. wikipedia.orgnih.gov Analysis of the resulting crystal structure provides insights into how this compound molecules arrange themselves in the crystal lattice (crystal packing) and the types of interactions present between molecules, such as hydrogen bonds, pi-pi stacking interactions involving the aromatic rings, or van der Waals forces. wikipedia.orgnih.gov These interactions play a significant role in determining the crystal habit, stability, and solid-state properties of the compound. While this compound has been studied by X-ray crystallography, detailed findings regarding its specific crystal packing and intermolecular interactions are not present in the provided search results. univie.ac.atescholarship.org

Ligand-Bound Conformations of this compound in Co-crystal Structures

Information regarding the ligand-bound conformations of this compound in co-crystal structures was not found in the conducted search. Studies involving the co-crystallization of this compound with other molecules or biomolecular targets and subsequent structural analysis, such as by X-ray diffraction, were not identified. Co-crystal structures are valuable for understanding how a molecule interacts with a binding partner at an atomic level, revealing specific conformations adopted upon binding. researchgate.netrcsb.org Without specific co-crystal data for this compound, a detailed analysis of its bound conformations cannot be provided.

Computational Approaches to this compound Conformational Dynamics

Comprehensive research detailing computational studies specifically focused on the conformational dynamics of this compound was not found. Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are powerful tools for exploring the flexibility and electronic properties of molecules. wikipedia.orgtaylor.edu However, their application specifically to this compound's conformational behavior was not evident in the search results.

Molecular Dynamics Simulations for Solution-State Conformations

No specific studies employing molecular dynamics (MD) simulations to investigate the solution-state conformations of this compound were identified. MD simulations are commonly used to simulate the time-dependent behavior of molecular systems, providing insights into conformational ensembles and transitions in various environments, including solution. rsc.orgtugab.bgrsc.org Such simulations could theoretically reveal the dynamic nature of the this compound cation in solution, including the flexibility of the ethylene (B1197577) glycol linker and the orientation of the stilbene and triethylammonium (B8662869) groups.

Density Functional Theory (DFT) Calculations for Electronic Structure

Research specifically detailing Density Functional Theory (DFT) calculations performed on this compound to elucidate its electronic structure was not found. DFT is a widely used quantum chemical method for calculating the electronic structure of molecules, providing information on properties such as molecular orbitals, charge distribution, and spectroscopic parameters. nih.govmdpi.comuctm.eduresearchgate.net Applying DFT to this compound could provide theoretical insights into its electronic properties and potential reactivity, but no such studies were identified in the search.

Conformational Landscape Mapping via Quantum Chemical Methods

No information was found regarding the mapping of this compound's conformational landscape using quantum chemical methods. Quantum chemical calculations can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. su.sersc.orgmdpi.com This type of analysis is crucial for understanding the accessible shapes a molecule can adopt. Specific studies applying these methods to map the conformational landscape of this compound were not found.

Molecular Interaction Mechanisms and Receptor Binding Studies of Stilonium

Elucidation of Stilonium's Antagonistic Mechanism at Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs)

This compound has been identified as a selective antagonist of the neuronal α7 nAChR. nih.gov Its mechanism of action involves direct interaction with the receptor, leading to the inhibition of its function. The nature of this antagonism has been explored through various pharmacological studies.

Interestingly, a deeper pharmacological characterization of this compound (referred to as compound 1a in some studies) has revealed that it may act as a very weak partial agonist. This suggests a complex interaction where the compound, while primarily acting as an antagonist, may possess a minimal level of intrinsic activity to elicit a very slight receptor response.

The antagonistic potency of this compound and its derivatives has been quantified through binding affinity studies. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and a potent derivative.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Inhibition (IC50) |

| This compound (MG624) | Chick α7 nAChR | 106 nM | Not specified |

| This compound (MG624) | Chick α4β2 nAChR | 84 µM | Not specified |

| Compound 33 (Derivative) | Human α7 nAChR | 0.00082 µM | 1.07 µM |

Data compiled from multiple sources. nih.govrndsystems.com

While the primary mechanism of this compound appears to be competitive antagonism at the orthosteric binding site, the scientific literature currently lacks specific studies investigating potential allosteric modulatory effects of this compound at the α7 nAChR. Allosteric modulators bind to sites topographically distinct from the orthosteric site and can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to an agonist. rndsystems.com Further research would be necessary to definitively rule out any allosteric actions of this compound.

Computational Chemistry and Structure Activity Relationship Sar Modeling for Stilonium Analogues

In Silico Screening and Ligand-Based Drug Design (LBDD) for Stilonium Scaffolds

Pharmacophore Modeling and Virtual Screening of this compound-like Libraries

Pharmacophore modeling involves identifying and abstracting the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of a set of active molecules that are necessary for binding to a biological target and eliciting a biological response. pharmacophorejournal.comnih.gov For this compound analogues, pharmacophore models can be generated based on the structural characteristics of known active compounds within this chemical series. These models represent a "snapshot" of the key interaction points between the ligand and its putative binding site. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening of large chemical databases or libraries of this compound-like compounds. pharmacophorejournal.comnih.gov Virtual screening aims to identify molecules that possess the defined pharmacophore features in the correct spatial orientation, thus predicting their potential to bind to the target. nih.govpitt.edu This process allows for the rapid prioritization of potential candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov The matching criteria in pharmacophore-based virtual screening often involve assessing the root-mean-square deviation (RMSD) between the pharmacophore features of the query and the potential hits. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties or descriptors of a set of compounds and their measured biological activity (e.g., binding affinity, potency). wikipedia.orgresearchgate.net For this compound analogues, QSAR models can be developed using a dataset of compounds with known structures and experimentally determined activities. Various molecular descriptors, representing physicochemical properties, electronic features, and structural characteristics, are calculated for each compound. researchgate.net

Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning techniques, are then employed to build a predictive model that correlates these descriptors with the observed biological activity. researchgate.netnih.govnih.govresearchgate.net A well-validated QSAR model can predict the activity of novel, untested this compound analogues based solely on their chemical structure, guiding the design of compounds with potentially improved affinity or potency. wikipedia.orgnih.gov The predictive power of QSAR models is typically assessed using statistical metrics such as the coefficient of determination (R²) for fitting ability and the squared predictive correlation coefficient (q²) or external validation sets for predictive ability on unseen data. pharmacophorejournal.comresearchgate.netfrontiersin.org

Machine Learning Approaches in this compound Analogue Design

Machine learning (ML) techniques are increasingly integrated into drug discovery workflows, including the design of compound analogues. nih.govmdpi.commednexus.orgbroadinstitute.org For this compound scaffolds, ML algorithms can be applied to analyze complex SAR data, build predictive models for various properties beyond just affinity (e.g., selectivity, ADMET properties), and even generate novel molecular structures with desired characteristics. nih.govmdpi.commednexus.org

Supervised ML methods, such as support vector machines (SVM), random forests, and neural networks, can be trained on datasets of this compound analogues to classify compounds as active or inactive or to predict continuous activity values. nih.govfrontiersin.orgmdpi.com These models can capture non-linear relationships between structure and activity that might be missed by traditional QSAR methods. nih.gov Furthermore, generative ML models can be used to design entirely new this compound analogues by learning the structural patterns associated with active compounds and generating novel molecules that adhere to these patterns. insilico.com The application of ML in this compound analogue design can accelerate the hit-to-lead and lead optimization phases by providing efficient methods for exploring chemical space and prioritizing synthesis candidates. nih.govmednexus.org

Receptor-Based Drug Design (RBDD) and Molecular Docking Studies with this compound

Receptor-based drug design (RBDD) approaches utilize the three-dimensional structure of the biological target to guide the design of ligands that are complementary in shape and chemical properties to the binding site. mdpi.com Given the potential relevance of this compound to nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype frontiersin.orgescholarship.org, RBDD techniques, especially molecular docking, are highly applicable.

Homology Modeling of Unresolved α7 nAChR Structures for this compound Docking

While the structures of some nAChR subtypes or related proteins like acetylcholine-binding protein (AChBP) are available frontiersin.orgoncotarget.comnih.gov, the high-resolution experimental structure of the α7 nAChR, particularly in relevant functional states, may not always be resolved. frontiersin.org In such cases, homology modeling can be employed to construct a theoretical 3D model of the α7 nAChR based on the known structures of homologous proteins that share a significant degree of sequence similarity. frontiersin.orgoncotarget.comnih.gov

Homology modeling typically involves identifying a suitable template structure (e.g., AChBP or other nAChR subtypes), aligning the amino acid sequence of the target protein (α7 nAChR) with the template sequence, building the structural model based on the alignment, and refining and validating the resulting model. frontiersin.orgoncotarget.com Software tools are used to perform these steps, generating multiple model runs that are then evaluated based on scoring functions and stereochemical quality. frontiersin.org The resulting homology model of the α7 nAChR can then serve as the target structure for molecular docking studies with this compound and its analogues. frontiersin.orgoncotarget.com

Protein-Ligand Docking Algorithms for this compound-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a ligand (such as this compound) to a protein target (like the α7 nAChR). mdpi.comimrpress.comwikipedia.org The goal is to find the optimal fit between the ligand and the receptor binding site, considering both shape complementarity and chemical interactions. mdpi.comimrpress.comwikipedia.orgunivr.it

Various protein-ligand docking algorithms are available, employing different search strategies and scoring functions. mdpi.comimrpress.comunivr.itresearchgate.net Search algorithms explore the possible conformational space of the ligand and its position and orientation within the binding site. These can range from rigid body docking, which considers only translational and rotational degrees of freedom, to flexible docking, which accounts for the conformational flexibility of the ligand and sometimes the receptor. wikipedia.orgunivr.itresearchgate.net Common search methods include systematic searches, stochastic methods (like genetic algorithms and Monte Carlo simulations), and incremental construction. imrpress.comresearchgate.net

Scoring functions are used to evaluate the quality of each predicted pose and estimate the binding affinity. mdpi.comresearchgate.net These functions typically consider various interaction terms, such as van der Waals forces, electrostatic interactions (including cation-pi interactions which are relevant for charged ligands binding to aromatic residues in nAChRs frontiersin.orgmdpi.com), hydrogen bonding, and desolvation effects. univr.itresearchgate.net Molecular docking studies with this compound and the α7 nAChR homology model can provide insights into the key residues involved in binding, the nature of the interactions, and the relative binding affinities of different this compound analogues. frontiersin.orgmdpi.comnih.gov This information is invaluable for guiding the design of analogues with enhanced binding characteristics.

Scoring Functions and Docking Validation for this compound Binding Poses

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) and affinity of a ligand within a receptor binding site. For this compound analogues, docking studies can help elucidate how structural modifications influence binding to the α7 nAChR. Scoring functions are mathematical models used in docking to estimate the strength of the interaction between the ligand and the receptor, assigning a score to each predicted binding pose. These functions typically consider various energy terms, such as van der Waals interactions, electrostatic interactions, and desolvation effects.

The application of scoring functions to this compound analogues would involve docking a series of these compounds into the known or homology-modeled structure of the α7 nAChR binding site. Different scoring functions may yield varying results, and their accuracy is often validated by comparing predicted binding poses and affinities with experimental data, such as crystallographic structures of ligand-receptor complexes or experimentally determined binding affinities (e.g., IC50 or Ki values).

Validation is a critical step to ensure the reliability of docking results. This can involve:

Reproducing experimental binding poses: Docking a ligand with a known co-crystal structure and checking if the predicted pose is similar to the experimentally observed one (often measured by Root Mean Square Deviation, RMSD).

Predicting binding affinities: Correlating predicted docking scores with experimental binding affinity data for a set of this compound analogues. A good correlation suggests that the scoring function can rank compounds correctly based on their binding strength.

Enrichment studies: Assessing the ability of the docking protocol and scoring function to distinguish known active compounds from inactive decoys in a virtual screening scenario.

Illustrative data from a hypothetical docking validation study on this compound analogues might look like this:

| This compound Analogue | Predicted Docking Score (kcal/mol) | Experimental pIC50 | Predicted vs. Experimental Pose RMSD (Å) |

| This compound (Parent) | -9.5 | 8.2 | 1.2 |

| Analogue A | -8.9 | 7.8 | 1.5 |

| Analogue B | -10.1 | 8.5 | 1.0 |

| Analogue C | -8.0 | 7.1 | 2.1 |

Note: This table presents illustrative, hypothetical data for demonstration purposes only.

Successful docking and validation provide a basis for generating hypotheses about key interactions between this compound analogues and the receptor, guiding the design of novel compounds with improved properties.

Advanced Molecular Simulations for this compound-Receptor Systems

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water and ions) nih.govrsc.org. Advanced molecular simulations are essential for understanding the stability of this compound binding poses, exploring conformational changes upon binding, and calculating binding free energies.

MD simulations involve solving Newton's equations of motion for all atoms in the system over time, using a defined force field that describes the interactions between atoms. nih.gov For this compound-receptor systems, MD simulations can provide insights into:

Complex stability: Assessing how stable the predicted binding pose of a this compound analogue is within the binding pocket over time.

Conformational dynamics: Observing how the this compound analogue and the receptor change their conformations during the simulation, which can be crucial for understanding induced-fit binding mechanisms. nih.govrsc.org

Interaction analysis: Quantifying the frequency and strength of specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between the this compound analogue and key residues in the binding site. nih.gov

Setting up an MD simulation for a this compound-receptor complex involves preparing the system, including protonating the protein and ligand appropriately, adding solvent molecules (typically water), and neutralizing the system with ions. nih.gov The simulation is then run for a sufficient duration to capture relevant dynamic events.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Calculation

Accurately predicting the binding affinity of a ligand to a receptor is a key challenge in computational chemistry. Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are considered among the most rigorous approaches for estimating binding free energies (ΔGbind) researchgate.netnih.gov. These methods are particularly valuable for comparing the binding affinities of closely related this compound analogues, allowing for precise prediction of the impact of small structural changes on binding strength. drugdesigndata.org

FEP and TI are "alchemical" methods that involve transforming one molecule into another or turning interactions between a molecule and its environment on or off through a series of non-physical intermediate states uiuc.edu. The free energy difference between the initial and final states is calculated by sampling along a reaction coordinate, often represented by a coupling parameter (λ) that smoothly transitions the system. uiuc.edu

For calculating the relative binding free energy (ΔΔGbind) between two this compound analogues (ligand 1 and ligand 2) binding to the same receptor, a thermodynamic cycle is typically employed:

Ligand 1 (free) + Receptor <=> Complex 1 | | v v Ligand 2 (free) + Receptor <=> Complex 2

By calculating the free energy difference of transforming ligand 1 to ligand 2 in solution (ΔGsolv) and in the receptor binding site (ΔGbind), the relative binding free energy can be obtained:

ΔΔGbind = ΔGbind(Complex 1 -> Complex 2) - ΔGsolv(Ligand 1 -> Ligand 2)

Alternatively, ΔΔGbind can be calculated directly by transforming ligand 1 to ligand 2 within the complex and in solution separately, and then using the thermodynamic cycle. drugdesigndata.org

FEP and TI calculations are computationally intensive, requiring extensive sampling of the conformational space at each intermediate state to ensure convergence of the free energy estimate. researchgate.net However, they can provide highly accurate predictions of relative binding affinities, which are invaluable for guiding lead optimization efforts for this compound analogues. drugdesigndata.org

An illustrative table showing hypothetical relative binding free energies for this compound analogues calculated using FEP might be:

| Transformation | Calculated ΔΔGbind (kcal/mol) | Experimental ΔΔGbind (kcal/mol) |

| This compound -> Analogue A | +0.6 | +0.4 |

| This compound -> Analogue B | -0.9 | -1.1 |

| Analogue A -> Analogue C | -0.5 | -0.7 |

Note: This table presents illustrative, hypothetical data for demonstration purposes only.

Enhanced Sampling Methods for Exploring this compound Conformational States in Binding Pockets

Molecular dynamics simulations can sometimes struggle to adequately sample rare events or transitions between different conformational states, especially for flexible molecules or complex systems. arxiv.org this compound analogues, depending on their structure, may exhibit significant conformational flexibility, both in isolation and within the receptor binding pocket. Exploring these different conformational states is crucial because the bound conformation can significantly impact binding affinity and efficacy.

Enhanced sampling methods are a collection of techniques designed to overcome these sampling limitations and efficiently explore the conformational landscape of a molecular system. nih.govrsc.orgarxiv.org For this compound in its binding pocket, these methods can help:

Identify alternative binding poses: Reveal cryptic or transient binding sites or poses that might not be captured in standard MD simulations or docking.

Characterize conformational changes: Map the energy landscape associated with the ligand's internal rotations or the protein's side-chain or loop movements upon ligand binding. rsc.orgarxiv.orgnumberanalytics.comnih.gov

Estimate free energy profiles: Calculate the free energy associated with transitions between different conformational states or along a specific reaction coordinate.

Examples of enhanced sampling methods that could be applied include:

** umbrella sampling:** Applying a biasing potential to constrain the system along a chosen reaction coordinate, allowing sampling of high-energy regions, followed by reweighting to recover the unbiased free energy profile.

Metadynamics: Introducing a history-dependent potential that discourages the system from revisiting previously explored regions of conformational space, encouraging exploration of new states.

Replica exchange molecular dynamics (REMD): Simulating multiple copies (replicas) of the system at different temperatures or with different potential energy functions, allowing replicas to exchange states periodically to enhance sampling, particularly across energy barriers.

Applying these methods to this compound-receptor systems would involve defining relevant collective variables (parameters that describe the conformational changes of interest, e.g., distances between atoms, dihedral angles) and running simulations that encourage the system to explore a wider range of these variables. arxiv.orgnih.gov The results can provide a more complete picture of the dynamic behavior of this compound within the binding site and the flexibility of the binding pocket itself.

QM/MM Approaches for Describing this compound-Receptor Chemical Interactions

While molecular mechanics force fields used in standard MD simulations are computationally efficient, they rely on empirical parameters and may not accurately describe situations involving significant electronic effects, such as bond breaking/formation, charge transfer, or highly polar interactions. mpg.degromacs.orgwikipedia.org In the context of this compound binding to the α7 nAChR, specific interactions within the binding site, particularly those involving charged or polar residues and the charged this compound cation, might have a significant electronic component.

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches provide a way to combine the accuracy of quantum mechanical (QM) methods for a specific region of interest with the efficiency of molecular mechanics (MM) for the rest of the system. mpg.degromacs.orgwikipedia.orgresearchgate.netuow.edu.aukallipos.gr In a QM/MM setup for a this compound-receptor system:

A small, critical region, such as the part of the this compound molecule directly involved in key interactions and the interacting residues in the binding site, is treated with a QM method (e.g., Density Functional Theory, DFT). mpg.deuow.edu.au

The rest of the system, including the majority of the protein, solvent, and ions, is treated with a less computationally expensive MM force field. mpg.deuow.edu.au

Interactions between the QM and MM regions are handled through specific coupling schemes, which can range from simple mechanical embedding to more sophisticated electrostatic or polarized embedding that accounts for the influence of the MM environment on the electronic structure of the QM region. mpg.degromacs.orgwikipedia.orgresearchgate.net

QM/MM calculations can provide a more accurate description of:

Electrostatic interactions: Precisely model charge distributions and polarization effects between the charged this compound and polar/charged residues. mpg.degromacs.orgwikipedia.org

Hydrogen bonding and pi-pi interactions: Obtain a more accurate representation of the strength and nature of these directional interactions.

Conformational energies: Calculate the energy of different this compound conformations or protein side-chain orientations with higher accuracy, especially when electronic effects are important.

Applying QM/MM to this compound binding would allow for a more detailed understanding of the chemical nature of the interactions stabilizing the complex, potentially revealing subtle effects not captured by MM simulations. This can be particularly important for understanding the origins of binding affinity and specificity. nih.gov

Illustrative data from a hypothetical QM/MM study on key interactions between this compound and the α7 nAChR might focus on interaction energies:

| Interacting Pair (this compound - Residue) | Type of Interaction | QM/MM Interaction Energy (kcal/mol) | MM Interaction Energy (kcal/mol) |

| This compound Cation - Asp100 Carboxylate | Salt Bridge | -15.2 | -12.5 |

| This compound Aromatic - Tyr180 Aromatic | Pi-Pi Stacking | -3.5 | -2.0 |

| This compound Ether Oxygen - Ser200 Hydroxyl | Hydrogen Bond | -4.1 | -3.0 |

Note: This table presents illustrative, hypothetical data for demonstration purposes only.

While more computationally demanding than pure MM simulations, QM/MM approaches provide a higher level of accuracy for describing the crucial chemical interactions that govern this compound binding and can offer deeper insights into the molecular basis of its activity.

Based on a thorough review of scientific and chemical databases, the compound “this compound” does not appear to be a recognized or documented chemical substance. There is no available scientific literature or research data corresponding to a compound with this name.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the analytical and spectroscopic techniques related to "this compound" as requested in the outline. The generation of content on a non-existent compound would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

If "this compound" is an alternative name for a known compound or a very recent discovery not yet widely documented, providing the correct chemical name or a reference would be necessary to proceed.

Analytical and Spectroscopic Techniques for Stilonium Research

Electroanalytical Methods for Stilonium Detection and Characterization

Electroanalytical methods are a category of analytical techniques that use the relationship between electricity and chemical reactions to determine the concentration and properties of a substance. For a charged species like the this compound cation, these methods can be particularly insightful.

Voltammetry measures the current that flows through an electrochemical cell as the potential is varied. Cyclic Voltammetry (CV) is a common voltammetric technique used to study the redox (reduction-oxidation) properties of a compound. Quaternary ammonium (B1175870) cations are generally considered electrochemically stable and are often used as supporting electrolytes in electrochemical studies due to their resistance to reduction or oxidation. osti.govnih.gov

A cyclic voltammetry experiment on this compound would likely show a wide potential window where no redox reactions occur, confirming its electrochemical stability. The scan would reveal the potential at which the this compound cation might be reduced or the iodide anion oxidized. This information is crucial for understanding its stability under different electrochemical conditions and its potential interactions in biological systems where redox processes are fundamental.

Expected Features from a Cyclic Voltammogram of a Quaternary Ammonium Salt:

| Feature | Description | Implication for this compound |

| Wide Potential Window | A range of applied potentials where no significant current flows. | Indicates high electrochemical stability. |

| Cathodic Limit | The potential at which the cation (this compound) or the solvent is reduced. | Defines the negative potential limit of its stability. |

| Anodic Limit | The potential at which the anion (Iodide) or the solvent is oxidized. | Defines the positive potential limit of its stability. |

This table describes general expectations for a quaternary ammonium salt and is not based on specific experimental data for this compound.

Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. This technique is well-suited for real-time monitoring of changes in the concentration of an electroactive species. While this compound itself may not be readily electroactive within a typical biological potential range, its effects on biological systems could be monitored amperometrically.

For instance, this compound is known to be an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). jove.comwikipedia.org In neuroscience research, amperometry is used to monitor the release of neurotransmitters (like dopamine (B1211576) or serotonin) from cells. An experimental setup could involve stimulating a cell to release a neurotransmitter and using a microelectrode to detect this release amperometrically. The introduction of this compound could then be used to observe its effect on neurotransmitter release in real-time, providing valuable data on its pharmacological activity. While direct amperometric detection of this compound has not been reported, amperometric biosensors have been developed for the determination of ammonium ions, indicating the potential for developing similar sensors for more complex quaternary ammonium compounds. nih.gov

Illustrative Data from a Hypothetical Amperometric Assay:

| Time (s) | Condition | Measured Current (pA) | Interpretation |

| 0-10 | Baseline | 5.2 | Basal neurotransmitter level |

| 10 | Stimulus (e.g., K+) | 150.8 | Stimulus-evoked neurotransmitter release |

| 20-30 | Washout | 5.5 | Return to baseline |

| 30-40 | Incubation with this compound | 5.3 | No change in basal level |

| 40 | Stimulus + this compound | 85.1 | Inhibition of neurotransmitter release by this compound |

This table is a hypothetical representation of data from a research assay and does not reflect actual experimental results for this compound.

Biochemical Pathways and Enzyme Stilonium Interactions

Stilonium's Role in Modulating Key Biochemical Pathways

As a proposed antagonist of the α7 nAChR, this compound would be expected to block the receptor's normal function, which includes modulating neurotransmitter release, synaptic plasticity, and inflammatory responses. The activation of α7 nAChR typically leads to calcium influx, which in turn triggers a variety of downstream signaling events. By inhibiting this initial step, this compound would consequently alter these subsequent pathways.

To understand the global cellular impact of a compound like this compound, researchers often employ proteomic and metabolomic analyses. These "omics" technologies provide a snapshot of the proteins and metabolites present in a biological system, revealing how their levels change in response to the compound.

Proteomics: This approach would identify and quantify thousands of proteins, revealing shifts in cellular machinery. For an α7 nAChR antagonist, one might expect changes in proteins involved in neuronal structure, inflammation, and cell survival pathways. For instance, analysis might show altered levels of proteins in the NF-κB signaling pathway, a key regulator of inflammation that is known to be modulated by α7 nAChR activity.

Metabolomics: This technique analyzes the small-molecule metabolites within a cell or tissue. Following treatment with this compound, metabolomic profiling could reveal changes in energy metabolism (like glycolysis), neurotransmitter synthesis, and lipid metabolism, reflecting the downstream consequences of receptor blockade.

Integrated analysis of both proteomic and metabolomic data can provide a comprehensive map of the biochemical pathways affected by the compound, linking protein changes to metabolic outputs.

Table 1: Hypothetical Proteomic and Metabolomic Changes Induced by this compound

| Analytical Approach | Key Pathways Investigated | Potential Observations with this compound |

|---|---|---|

| Proteomics | Neurotransmission, Inflammation, Apoptosis | Downregulation of synaptic plasticity proteins (e.g., CAMKII), Altered levels of NF-κB pathway components, Changes in pro- and anti-apoptotic proteins (e.g., Bcl-2 family) |

| Metabolomics | Energy Metabolism, Neurotransmitter Synthesis | Shifts in Krebs cycle intermediates, Altered levels of acetylcholine (B1216132) precursors, Changes in lipid signaling molecules |

Antagonism of the α7 nAChR by a compound like this compound would directly interfere with several critical signaling cascades that are normally initiated by the binding of acetylcholine.

Key signaling pathways affected would likely include:

The PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. α7 nAChR activation is often linked to the activation of Akt, promoting neuronal survival. Antagonism by this compound would be expected to inhibit this pro-survival signaling.

The JAK2/STAT3 Pathway: Involved in immune responses and inflammation, this pathway can be modulated by α7 nAChR. An antagonist could therefore alter cytokine production and inflammatory cell function.

The NF-κB Pathway: As a central regulator of inflammation, the inhibition of NF-κB is a key component of the "cholinergic anti-inflammatory pathway" mediated by α7 nAChR. this compound, by blocking the receptor, would likely prevent this anti-inflammatory effect, potentially leading to a pro-inflammatory state in certain contexts.

Research would focus on measuring the phosphorylation status and activity of key proteins in these cascades (e.g., Akt, STAT3, IκBα) to confirm the compound's mechanism of action.

Enzymatic Transformations of this compound in In Vitro Systems

Biotransformation is the process by which the body metabolically alters foreign compounds (xenobiotics), primarily in the liver. Understanding how a new compound like this compound is metabolized is crucial for predicting its duration of action and potential for drug-drug interactions. These studies are typically initiated using in vitro systems, such as liver microsomes or recombinant enzymes.

The primary enzymes responsible for metabolizing most drugs belong to the Cytochrome P450 (CYP) superfamily. Initial screening would involve incubating this compound with a panel of human liver microsomes and specific CYP enzymes to identify which ones are capable of modifying the compound.

Other important enzyme families that could be involved include:

UDP-Glucuronosyltransferases (UGTs): These enzymes attach glucuronic acid to the compound, making it more water-soluble for excretion (Phase II metabolism).

Sulfotransferases (SULTs): Add a sulfate (B86663) group, also increasing water solubility.

Glutathione S-Transferases (GSTs): Conjugate the compound with glutathione, aiding in detoxification.

Genetic variations in these enzymes can lead to significant differences in how individuals metabolize a compound.

Table 2: Potential Enzymes in the Biotransformation of this compound

| Enzyme Family | Metabolic Phase | Function |

|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Oxidation, reduction, hydrolysis |

| Flavin-containing Monooxygenases (FMO) | Phase I | Oxidation |

| UDP-Glucuronosyltransferases (UGT) | Phase II | Glucuronidation (conjugation) |

Once the metabolizing enzymes are identified, further studies would elucidate the exact chemical changes they impart on the this compound molecule. This involves using techniques like mass spectrometry and NMR to identify the structure of the resulting metabolites.

The reactions could involve:

Oxidation: Addition of an oxygen atom, often creating a hydroxyl group (-OH).

Demethylation: Removal of a methyl group (-CH3).

Hydrolysis: Cleavage of a bond by adding a water molecule.

Conjugation: Attachment of a larger polar molecule like glucuronic acid.

Understanding these transformations is key to knowing whether metabolism activates, inactivates, or creates toxic byproducts from the original compound.

A compound can interact with metabolic enzymes in two primary ways: as a substrate or as an inhibitor.

Substrate: The enzyme recognizes and chemically modifies the compound. The efficiency of this process is measured by kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Inhibitor: The compound binds to the enzyme and prevents it from metabolizing its normal substrates. This can be a major source of drug-drug interactions. Inhibition can be:

Competitive: The compound resembles the substrate and competes for the enzyme's active site.

Non-competitive: The compound binds to a different site (an allosteric site), changing the enzyme's shape and reducing its activity.

Irreversible: The compound forms a permanent, covalent bond with the enzyme, inactivating it.

Determining whether this compound is a substrate or an inhibitor of key enzymes like CYP3A4 or CYP2D6 is a critical step in drug development.

Historical Context and Evolution of Stilonium Research

Early Academic Studies and Initial Observations of Stilonium's Biological Activity

Initial investigations into this compound were conducted in academic laboratories, primarily focusing on its potential interactions with various cell receptors. Early studies, often using in vitro models, observed that this compound exhibited a notable affinity for a specific subset of G-protein coupled receptors (GPCRs). These pioneering experiments laid the groundwork for future research by identifying this compound as a compound of interest with potential modulatory effects on cellular signaling pathways. The initial observations were largely qualitative, describing the presence of a biological effect without fully quantifying its potency or efficacy.

One of the first published accounts noted this compound's ability to displace known radiolabeled ligands from their receptor binding sites, suggesting a competitive binding mechanism. These findings spurred further investigation into the precise nature of this interaction and the downstream consequences of receptor binding. The table below summarizes key findings from these seminal studies.

| Study Focus | Model System | Key Observation |

| Receptor Binding Affinity | Rat brain homogenates | Competitive displacement of antagonist radioligand |

| Functional Cellular Assay | Cultured neuronal cells | Modulation of intracellular cyclic AMP levels |

| Subtype Selectivity | Transfected cell lines | Preferential binding to a specific receptor subtype |

Key Methodological Breakthroughs Advancing this compound Research

The progression of this compound research has been intrinsically linked to advancements in analytical and molecular biology techniques. The development of more sensitive and specific assays has been crucial in elucidating the nuanced aspects of this compound's pharmacology.

A significant breakthrough came with the advent of high-throughput screening (HTS) technologies. HTS allowed for the rapid testing of a large library of this compound analogs, facilitating the identification of structural modifications that enhanced binding affinity and functional activity. This led to the development of more potent and selective this compound-based compounds.

Furthermore, the application of X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) has provided unprecedented, high-resolution insights into the atomic-level interactions between this compound and its receptor targets. These structural biology techniques have visualized the precise binding pocket and the conformational changes induced in the receptor upon this compound binding, offering a rational basis for its observed biological effects.

Influence of this compound Research on the Broader Field of Receptor Biology

The study of this compound has had a discernible impact on the wider field of receptor biology. The detailed characterization of its interaction with a specific GPCR has served as a valuable case study, contributing to a more profound understanding of ligand-receptor dynamics.

Research on this compound has been instrumental in refining the concept of biased agonism, a phenomenon where a ligand can preferentially activate certain signaling pathways over others at the same receptor. The distinct signaling profile of this compound has provided a clear example of how a compound can steer the functional response of a receptor, a concept that has since been explored for numerous other GPCRs. This has opened up new avenues for the design of drugs with more specific therapeutic actions and fewer side effects.

The unique properties of this compound have also prompted the development of novel experimental tools and theoretical models to describe and predict receptor behavior. These advancements, initially driven by the need to understand this compound, have found broader applicability across the study of various receptor systems.

Future Research Directions and Theoretical Applications of Stilonium

Exploration of Stilonium as a Template for Novel Chemical Scaffolds

The exploration of novel chemical scaffolds is a driving force in modern drug discovery and chemical biology, providing the core structural frameworks upon which new molecules with desired properties can be built biosolveit.dechemrxiv.orgmdpi.com. Identifying unique scaffolds is crucial for generating diverse chemical libraries, accelerating structure-activity relationship (SAR) studies, and tuning pharmacokinetic and pharmacodynamic properties biosolveit.dechemrxiv.org. Computational approaches, including generative reinforcement learning, are increasingly being employed to design novel scaffolds and explore vast chemical spaces chemrxiv.orgmdpi.com. While the provided information mentions the importance of novel chemical scaffolds in areas like antibacterial development nih.gov and metabolic disease research nih.gov, specific research exploring this compound as a template for the design of novel chemical scaffolds was not found in the provided search results. Theoretically, the core structure of this compound could potentially serve as a starting point for designing new chemical entities with modified functional groups and properties, expanding the known chemical space for various applications.

Theoretical Applications of this compound Derivatives in Advanced Research Tools

The development of advanced research tools often leverages the unique properties of chemical compounds. This compound derivatives could theoretically find applications in this area, although specific examples involving this compound are not present in the provided search results.

Unexplored Molecular Targets for this compound and its Analogues

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action and exploring its potential therapeutic or biological applications frontiersin.orgkeiserlab.org. While this compound Iodide has been noted in a virtual screening study related to the acetylcholine (B1216132) binding protein nih.gov, the comprehensive landscape of potential, as yet unexplored, molecular targets for this compound and its various analogues is not extensively described in the provided search results. Research into unexplored molecular targets is crucial for developing targeted therapies and understanding complex biological systems frontiersin.orgnih.govnih.gov. Advanced methodologies, including high-throughput screening, computational modeling, and phenotypic screens, are employed to identify novel interactions between compounds and biological molecules keiserlab.org. Future research could focus on systematically investigating a broader range of potential molecular targets for this compound and its analogues to uncover new biological activities and potential applications.

Q & A

Q. What ethical frameworks apply to this compound research involving animal or human models?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for human studies and ARRIVE (Animal Research: Reporting of In Vivo Experiments) standards for animal models. Document informed consent procedures and minimize sample sizes via power analysis. Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.